molecular formula C16H17NO4 B2678764 5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid CAS No. 2408963-08-4

5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid

Cat. No.: B2678764
CAS No.: 2408963-08-4
M. Wt: 287.315
InChI Key: YKXGQEZAHFKLQV-UHFFFAOYSA-N
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Description

5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a carboxylic acid group and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Naphthalene is nitrated to form 5-nitronaphthalene-1-carboxylic acid.

    Reduction: The nitro group is reduced to an amino group, yielding 5-aminonaphthalene-1-carboxylic acid.

    Protection: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield naphthalene-1,5-dicarboxylic acid.

Scientific Research Applications

5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Aminonaphthalene-1-carboxylic acid: A precursor in the synthesis of the target compound.

    Naphthalene-1,5-dicarboxylic acid: A related compound with two carboxylic acid groups.

Uniqueness

5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid is unique due to its combination of a naphthalene ring with both a carboxylic acid group and a tert-butyl carbamate group. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-13-9-5-6-10-11(13)7-4-8-12(10)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXGQEZAHFKLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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